Product packaging for 2,6-Bis(trifluoroacetyl)phenol(Cat. No.:)

2,6-Bis(trifluoroacetyl)phenol

Cat. No.: B12454560
M. Wt: 286.13 g/mol
InChI Key: WEJOQTXVNKHIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, a fact that has been leveraged to great advantage across the chemical sciences. The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol, which imparts exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org This stability is a key reason for their widespread use. wikipedia.orgalfa-chemistry.com Fluorine is the most electronegative element, and its presence in a molecule can significantly alter properties such as acidity, dipole moment, and reactivity. wikipedia.orgtcichemicals.com Despite its high electronegativity, the fluorine atom is relatively small, similar in size to a hydrogen atom, allowing for its substitution into organic molecules often without causing significant steric distortion. alfa-chemistry.comtcichemicals.com

These unique characteristics have led to the extensive application of fluorinated organic compounds in diverse fields. It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The inclusion of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity. alfa-chemistry.comacs.org In materials science, fluorinated compounds are crucial for creating polymers with low coefficients of friction, high thermal resistance, and specialized surface properties like oil and water repellency. wikipedia.orgalfa-chemistry.com Examples range from fluoropolymer lubricants and greases to components in liquid crystal displays and membranes for fuel cells. alfa-chemistry.com The stability of these compounds, however, also contributes to their persistence in the environment, leading to their description as "forever chemicals" and prompting discussions about their regulation and use. acs.org

Overview of Phenolic Scaffolds in Synthetic and Materials Science

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a ubiquitous class of molecules found throughout nature and widely utilized in scientific research and industry. nih.govrsc.org The phenolic scaffold provides a versatile platform for chemical modification and can engage in a wide array of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. nih.govrsc.org These interactions are fundamental to their role in the construction of complex molecular architectures and functional materials.

In materials science, phenolic compounds are increasingly used to create advanced scaffolds for applications such as tissue engineering. acs.orgnih.gov Polyphenols, in particular, are noted for their biocompatibility, antioxidant, and adhesive properties. rsc.org They can be used to modify the surfaces of polymer scaffolds, creating bioactive interfaces that can promote cell migration and differentiation, which is beneficial for applications like bone regeneration. acs.org Metal-phenolic networks (MPNs) are a class of materials formed by the coordination of phenolic compounds with metal ions, creating versatile coatings and structures. acs.org These networks can be engineered to allow for the sustained release of bioactive molecules. acs.org Furthermore, the inherent reactivity of the phenolic hydroxyl group allows these compounds to be incorporated into various polymers, forming materials like hydrogels and films for wound healing and other biomedical applications. rsc.orgresearchgate.net

Historical Context of 2,6-Disubstituted Phenol (B47542) Research

Research into 2,6-disubstituted phenols has a long history, driven by their unique steric and electronic properties which lead to a variety of applications. The presence of substituents at both positions ortho to the hydroxyl group sterically hinders the -OH group, modifying its reactivity and intermolecular interactions. This structural feature is central to their utility. For instance, 2,6-di-tert-butylphenol (B90309) is a well-known antioxidant and building block for more complex molecules. orgsyn.org

A significant area of research has been in the development of pharmaceuticals. Propofol (2,6-diisopropylphenol) is one of the most widely used intravenous general anesthetics, valued for its rapid onset and clearance. frontiersin.org However, its side effects have spurred further research into other 2,6-disubstituted phenol derivatives to find new anesthetic agents with improved profiles. acs.orgnih.gov This has led to the synthesis and evaluation of novel series of optically active 2,6-disubstituted alkylphenols, with some candidates advancing to clinical studies. frontiersin.orgacs.orgnih.gov Beyond medicine, 2,6-disubstituted phenols are important precursors for the synthesis of other chemical structures. For example, they can be selectively oxidized to form the corresponding p-benzoquinones, which are valuable compounds in organic synthesis. orgsyn.org The continued interest in this class of compounds stems from the fine-tuning of properties that can be achieved by varying the substituents at the 2 and 6 positions. acs.org

Rationale for Focused Investigation of 2,6-Bis(trifluoroacetyl)phenol

The focused investigation of this compound is driven by its status as a valuable fluorinated building block in organic synthesis. researchgate.net The molecule combines the structural features of a 2,6-disubstituted phenol with two highly electrophilic trifluoroacetyl groups. The trifluoromethyl (-CF3) moiety is a key functional group in medicinal chemistry and materials science, and the trifluoroacetyl group (-COCF3) serves as a powerful synthon for introducing it.

The synthesis of 2,6-Bis(trifluoroacetyl)phenols has been a subject of study, with researchers developing efficient methods to access these compounds. One reported method involves a dibromination-double dehydrobromination sequence starting from corresponding cyclohexanones, which was demonstrated to be a facile and convenient procedure. researchgate.net The presence of the two strong electron-withdrawing trifluoroacetyl groups significantly increases the acidity of the phenolic hydroxyl group and influences the reactivity of the aromatic ring. This unique electronic environment makes this compound and its derivatives interesting substrates for further chemical transformations. Research has explored their reactivity with various reagents, such as phosphorus(III) compounds, indicating their potential for creating more complex organophosphorus and organometallic structures. researchgate.nettandfonline.com The ability to synthesize these phenols with various substituents at the 4-position further expands their utility as versatile intermediates for a range of advanced, fluorine-containing target molecules. researchgate.net

Research Findings

Synthesis of 4-Substituted-2,6-bis(trifluoroacetyl)phenols

An efficient method for the synthesis of 2,6-bis(trifluoroacetyl)phenols bearing different substituents at the 4-position has been developed. The process starts from the corresponding 4-substituted cyclohexanone (B45756), proceeds through a 1,3,5-triketone intermediate, and culminates in an aromatization step to yield the target phenol. The yields for the key steps are presented below. researchgate.net

Data sourced from Synthesis 2008, No. 12, 1865–1870. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4F6O3 B12454560 2,6-Bis(trifluoroacetyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4F6O3

Molecular Weight

286.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]ethanone

InChI

InChI=1S/C10H4F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h1-3,17H

InChI Key

WEJOQTXVNKHIQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2,6 Bis Trifluoroacetyl Phenol

Advanced Synthetic Routes from Cyclohexanone (B45756) Precursors

The use of cyclohexanone derivatives as starting materials provides a pathway to construct the phenol (B47542) ring itself. This strategy relies on catalytic dehydrogenation or chemical oxidation to achieve aromatization. nih.gov The key precursor for this route is 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone. nih.gov

Aromatization via Dibromination-Double Dehydrobromination Sequences

One established method for the aromatization of cyclic ketones involves a sequence of bromination followed by dehydrobromination. researchgate.net This strategy can be applied to the synthesis of substituted phenols. For instance, a method utilizing copper acetate (B1210297) as a catalyst in the presence of lithium bromide and trifluoroacetic acid under an oxygen atmosphere has been effective for converting substituted cyclohexenones into the corresponding phenols. future4200.com This process proceeds through an α-bromination product, which then undergoes dehydrobromination to yield the aromatic phenol. future4200.com A similar principle could be applied to 2,6-Bis(trifluoroacetyl)cyclohexanone, where initial bromination would be followed by the elimination of two equivalents of hydrogen bromide to furnish the aromatic 2,6-Bis(trifluoroacetyl)phenol.

Facile Conversions from Substituted Cyclohexanones

Catalytic dehydrogenative aromatization is a powerful tool for synthesizing phenols from cyclohexanones. nih.gov Palladium-based catalysts are frequently employed for this transformation. nih.gov For example, a system of Pd(TFA)₂ (palladium trifluoroacetate) with 2-dimethylaminopyridine (B146746) as a ligand can effectively catalyze the aerobic dehydrogenation of cyclohexanone to phenol. nih.gov This type of catalytic system could be adapted for the conversion of 2,6-Bis(trifluoroacetyl)cyclohexanone. The reaction would proceed through two successive dehydrogenation steps to introduce the double bonds required for the aromatic ring, ultimately yielding this compound. Non-precious metal catalysts, such as those based on nickel, are also being explored for acceptorless dehydrogenative aromatization, which avoids the need for an external oxidant. chemrxiv.org

Trifluoroacetylation Strategies for Phenolic Compounds

An alternative synthetic approach involves the direct introduction of trifluoroacetyl groups onto a pre-existing phenol ring. This is a common strategy for producing acylated phenols.

Direct Acylation Approaches

Direct acylation of phenols can be achieved using a potent trifluoroacetylating agent, most commonly trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com Phenols react with TFAA, often in a solvent like carbon tetrachloride, to form trifluoroacetate (B77799) esters. rsc.orgcore.ac.uk The reaction is significantly accelerated by the presence of base catalysts such as pyridine, which enhances the nucleophilicity of the phenolic oxygen through hydrogen bonding. rsc.org The reaction involves the nucleophilic attack of the phenol on the anhydride, leading to the formation of the acylated product.

Interactive Table: Comparison of Acylation Conditions for Phenols
Acylating AgentSubstrateCatalystKey FindingReference
Trifluoroacetic AnhydridePhenolsPyridinePyridine bases are effective catalysts for the trifluoroacetylation of phenols. rsc.org
Acetyl TrifluoroacetatePhenolsNoneLess reactive than trifluoroacetic anhydride for trifluoroacetylation. rsc.org
Carboxylic-Trifluoroacetic AnhydridesPhenolNoneHighly chemoselective, affording pure products in quantitative yields. semanticscholar.org

Palladium-Catalyzed Acylation via Organometallic Intermediates

Modern synthetic methods include transition-metal-catalyzed reactions to form C-O bonds and functionalize aromatic rings. Palladium-catalyzed C-H functionalization represents an appealing strategy for the synthesis of phenolic compounds. nih.gov This approach can proceed through the esterification of a C-H bond with trifluoroacetic acid or its anhydride, followed by hydrolysis. nih.gov Another related palladium-catalyzed approach involves the trifluoroacetylation of arylboronic acids using a specialized reagent, N-phenyl-N-tosyltrifluoroacetamide, to produce trifluoromethyl ketones. organic-chemistry.orgnih.gov While this specific reaction creates a C-C bond, it demonstrates the utility of palladium in mediating the transfer of a trifluoroacetyl group to an aromatic system. A catalytic cycle for such a transformation typically involves oxidative addition, transmetalation with the organometallic intermediate (like an arylboronic acid), and reductive elimination to yield the final product. organic-chemistry.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of substituted phenols, green approaches could involve the use of safer solvents, less toxic reagents, and more efficient catalytic systems. One example is the use of hydrogen peroxide as a clean oxidant with water as the solvent for the oxidative coupling of 2,6-disubstituted phenols. google.com This method, often facilitated by a catalyst, provides an environmentally friendly route that avoids hazardous reagents and solvents. google.com Furthermore, chemo-biocatalytic routes, which combine chemical synthesis steps with enzymatic reactions, are being developed to create aroma compounds and other fine chemicals in a more sustainable manner. rsc.org Such strategies could be adapted for the synthesis of this compound by, for example, using an enzymatic step to create a key intermediate or by employing catalysts designed for high atom economy and operation in aqueous media.

Comparison of Synthetic Efficiencies and Selectivities

The synthesis of 2,6-bis(trifluoroacetyl)phenols presents a challenge in achieving high regioselectivity and efficiency. Direct electrophilic acylation methods common in phenol chemistry, such as the Friedel-Crafts acylation or the Fries rearrangement, often yield a mixture of ortho- and para-substituted isomers, complicating the isolation of the desired 2,6-disubstituted product. The strong deactivating effect of the first trifluoroacetyl group introduced onto the aromatic ring also poses a hurdle for the introduction of the second group.

To overcome these limitations, a more recent and highly efficient multi-step synthetic route has been developed that avoids the direct acylation of a phenol ring. This method demonstrates superior efficiency and complete regioselectivity for the desired 2,6-substitution pattern.

Modern Aromatization Sequence

A robust and efficient method has been developed involving a dibromination-double dehydrobromination sequence starting from 4-substituted cyclohexanones. researchgate.net This strategy has proven to be a facile and convenient procedure, considered superior to traditional approaches for obtaining these valuable fluorinated building blocks. researchgate.net The key advantage of this methodology is that it constructs the phenol ring with the trifluoroacetyl groups already in the correct positions, thus ensuring perfect 2,6-selectivity.

Synthesis of 4-Substituted-2,6-bis(trifluoroacetyl)phenols via Aromatization Sequence
Product4-Position Substituent (R)Overall Yield (%)Reference
4-Methyl-2,6-bis(trifluoroacetyl)phenol-CH₃92 researchgate.net
4-Ethyl-2,6-bis(trifluoroacetyl)phenol-C₂H₅93 researchgate.net
4-tert-Butyl-2,6-bis(trifluoroacetyl)phenol-C(CH₃)₃86 researchgate.net
4-Phenyl-2,6-bis(trifluoroacetyl)phenol-C₆H₅51 researchgate.net

Traditional Approaches: Friedel-Crafts Acylation and Fries Rearrangement

Traditional methods for synthesizing hydroxyaryl ketones typically rely on one of two main pathways: the direct Friedel-Crafts acylation of a phenol or the Fries rearrangement of a phenolic ester. organic-chemistry.orgwikipedia.org

Friedel-Crafts Acylation: This method involves the direct acylation of phenol with a suitable trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) in the presence of a Lewis acid catalyst. google.comresearchgate.net However, this approach generally suffers from poor selectivity. The hydroxyl group of phenol is a strong ortho, para-directing group, leading to the formation of both 2- and 4-substituted products. Achieving selective di-acylation at both ortho positions (2- and 6-) without significant formation of the 2,4- and other isomers is exceptionally difficult. Furthermore, the introduction of the first electron-withdrawing trifluoroacetyl group deactivates the ring, making the second acylation step inefficient.

Fries Rearrangement: This reaction involves the intramolecular rearrangement of a phenolic ester (like phenyl trifluoroacetate) to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com The reaction is known to be ortho, para-selective, and the ratio of the isomers can be influenced by reaction conditions such as temperature. wikipedia.org A low reaction temperature generally favors the para-substituted product, while high temperatures favor the ortho-product. However, achieving a selective double rearrangement to form a 2,6-disubstituted product is not a standard outcome of this reaction and would likely result in low yields and a complex mixture of mono- and di-acylated products at various positions.

In comparison, the modern multi-step aromatization sequence offers significant advantages in both efficiency and selectivity. By avoiding the challenges of controlling regioselectivity in electrophilic aromatic substitution on an activated phenol ring, it provides a reliable and high-yield pathway to pure 2,6-bis(trifluoroacetyl)phenols. researchgate.net

Reactivity and Mechanistic Investigations of 2,6 Bis Trifluoroacetyl Phenol

Influence of Trifluoroacetyl Groups on Aromatic Reactivity

The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing group due to the combined inductive effect of the electronegative fluorine atoms and the mesomeric effect of the carbonyl group. The presence of two such groups at the 2 and 6 positions of the phenol (B47542) ring has a profound impact on the electron density distribution and, consequently, the reactivity of both the aromatic ring and the phenolic hydroxyl group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing substituent, making phenol highly reactive towards electrophiles. ucalgary.camasterorganicchemistry.com However, the presence of two trifluoroacetyl groups in 2,6-Bis(trifluoroacetyl)phenol is expected to significantly deactivate the aromatic ring towards electrophilic attack. These groups withdraw electron density from the ring, making it less nucleophilic and therefore less susceptible to reaction with electrophiles. latech.edu

The deactivating nature of these substituents would likely necessitate harsh reaction conditions for electrophilic substitution to occur. When substitution does take place, the directing effect of the hydroxyl group would favor the para position (position 4), as the ortho positions are sterically hindered and electronically deactivated by the trifluoroacetyl groups.

SubstituentEffect on Aromatic RingDirecting Influence
-OHActivatingortho, para
-COCF₃Deactivatingmeta

The nucleophilicity of the phenolic hydroxyl group is a key aspect of its chemistry, for instance, in ether and ester formation. In this compound, the strong electron-withdrawing nature of the trifluoroacetyl groups is anticipated to decrease the electron density on the oxygen atom of the hydroxyl group. This reduction in electron density diminishes the nucleophilicity of the hydroxyl group, making it a weaker nucleophile compared to phenol itself.

Conversely, these electron-withdrawing groups significantly increase the acidity of the phenolic proton. sarthaks.combyjus.comquora.comncert.nic.in The resulting phenoxide ion is stabilized by the delocalization of the negative charge onto the electron-withdrawing trifluoroacetyl groups. This enhanced acidity means that this compound will more readily form its conjugate base, the phenoxide ion, in the presence of a base. While the hydroxyl group itself is a poor nucleophile, its corresponding phenoxide ion would be a more potent nucleophile, although still likely less so than the phenoxide of unsubstituted phenol due to the delocalization of the negative charge. For all practical purposes, substitution and/or elimination of the phenolic hydroxyl group does not occur. libretexts.org

Oxidative Coupling Reactions

Oxidative coupling of phenols is a fundamental process for the formation of C-C and C-O bonds, leading to the synthesis of biphenols, polyethers, and other complex structures. wikipedia.org This process typically involves the oxidation of a phenol to a phenoxy radical, which then undergoes coupling.

The oxidation of phenols can proceed through various mechanistic pathways. One common pathway involves the formation of a phenoxy radical through a one-electron oxidation. This radical can exist in several resonance forms, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring.

Another proposed mechanism involves a radical-cation pathway, where the phenol is first oxidized to a radical cation, which then deprotonates to form the phenoxy radical. The specific pathway can be influenced by the oxidant, the catalyst, and the structure of the phenol itself. In the case of dicopper(II) catalyzed oxidations, a proton-coupled electron transfer (PCET) mechanism has been suggested. nih.gov

The primary coupling of two phenoxy radicals can lead to the formation of a reactive quinone methide intermediate. This intermediate can then react with a suitable nucleophile to form stable dimeric structures. vtt.fi

The regioselectivity of oxidative coupling is highly dependent on the substitution pattern of the phenol. For 2,6-disubstituted phenols, coupling typically occurs at the less sterically hindered para position, leading to the formation of linear polymers. In the case of this compound, the significant steric bulk and strong electron-withdrawing nature of the trifluoroacetyl groups would be expected to strongly favor para-coupling.

C-H Functionalization Strategies Involving this compound

The presence of two strongly electron-withdrawing trifluoroacetyl groups at the ortho positions significantly deactivates the aromatic ring of this compound. This deactivation poses a considerable challenge for direct C-H functionalization, which typically relies on electrophilic aromatic substitution pathways. The electron-poor nature of the phenyl ring makes it less susceptible to attack by electrophilic reagents, a common step in many C-H activation cycles. nih.govrsc.org

Ortho- and Para-Selective C-H Activation Studies

Direct ortho- and para-selective C-H activation of this compound is expected to be challenging due to the electronic properties of the substrate. The hydroxyl group is a strong activating and ortho-, para-directing group; however, the two trifluoroacetyl groups are potent deactivating and meta-directing groups. vanderbilt.eduquora.com This electronic conflict complicates predictable C-H functionalization.

Given the steric hindrance from the two bulky trifluoroacetyl groups at the ortho positions (C2 and C6), any potential C-H activation would likely be directed towards the para-position (C4). However, the strong deactivating effect of the trifluoroacetyl groups would likely inhibit such reactions. nih.gov For ortho-C-H functionalization to occur at the C3 or C5 positions, a directing group strategy would likely be necessary to overcome the inherent electronic deactivation. nih.govwikipedia.org

Research on similarly substituted electron-deficient phenols suggests that harsh reaction conditions or highly reactive reagents would be required for any successful C-H functionalization. rsc.org Studies on phenols with other electron-withdrawing substituents have shown that functionalization can be achieved, but often with limitations on substrate scope and yield. nih.gov

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex aromatic compounds. nih.govelsevierpure.comrsc.org However, the application of these methods to strongly deactivated substrates like this compound is not straightforward. The efficiency of many transition-metal-catalyzed C-H activation reactions is diminished when electron-withdrawing groups are present on the aromatic ring. nih.govrsc.org

For instance, palladium-catalyzed aerobic oxidative carbonylation of free phenols for the synthesis of p-hydroxybenzoates was found to be incompatible with substrates bearing electron-withdrawing meta-nitro or meta-trifluoromethyl groups. nih.gov This suggests that a similar lack of reactivity might be observed with this compound under these or similar catalytic conditions.

To achieve transition-metal-catalyzed C-H functionalization of this compound, a strategy that does not rely on the inherent nucleophilicity of the aromatic ring would be necessary. This could involve the use of a directing group to chelate the metal catalyst and position it for C-H activation at a specific site. nih.govwikipedia.org The development of such a strategy would be a key challenge in the synthetic manipulation of this compound.

Reductive Transformations and Derivatives

The two trifluoroacetyl groups in this compound are susceptible to reduction. A variety of reducing agents can be employed to transform these carbonyl groups into other functionalities, leading to a range of derivatives. organic-chemistry.orgyoutube.com

Common reductive transformations could include:

Reduction to Alcohols: The use of reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the ketone functionalities to secondary alcohols, yielding 2,6-bis(1,1,1-trifluoro-2-hydroxyethyl)phenol. youtube.com Given the difference in reactivity between these two reagents, selective reduction might be possible under carefully controlled conditions.

Reduction to Alkanes: More forcing reduction conditions, such as a Clemmensen or Wolff-Kishner reduction, could potentially reduce the carbonyl groups completely to methylene (B1212753) groups, affording 2,6-bis(1,1,1-trifluoroethyl)phenol.

The successful application of these reductions would provide access to a new class of fluorinated phenol derivatives with altered electronic and steric properties.

Substitution Reactions Involving Trifluoromethyl Groups

The trifluoromethyl group (CF₃) is generally considered to be a stable and relatively inert functional group. However, under certain conditions, it can participate in substitution reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org For this compound, the trifluoromethyl groups are part of the trifluoroacetyl moieties.

Nucleophilic aromatic substitution (SNA r) reactions on the aromatic ring are unlikely due to the presence of the activating hydroxyl group. wikipedia.orgmasterorganicchemistry.comlibretexts.org However, the carbonyl carbon of the trifluoroacetyl group is highly electrophilic and could be a target for nucleophilic attack. This could lead to addition-elimination reactions where a nucleophile replaces one or more of the fluorine atoms. Such reactions are generally difficult and require harsh conditions.

Alternatively, reactions that proceed via a radical mechanism might be employed to modify the trifluoromethyl groups. However, the stability of the C-F bond makes these transformations challenging.

Role of Acidic Conditions in Reactivity (e.g., Trifluoroacetic Acid as a Promoter)

Acidic conditions can significantly influence the reactivity of this compound. The presence of a strong acid like trifluoroacetic acid (TFA) can have several effects. wikipedia.orgmdpi.comresearchgate.net

Protonation of Carbonyl Groups: The carbonyl oxygens of the trifluoroacetyl groups can be protonated by a strong acid. This would further increase the electron-withdrawing nature of these substituents, leading to even greater deactivation of the aromatic ring towards electrophilic attack.

Catalysis of Reactions: Trifluoroacetic acid is a known catalyst for various organic transformations, including Friedel-Crafts type reactions. mdpi.com However, in the case of the highly deactivated ring of this compound, its role as a promoter for electrophilic substitution is likely to be limited.

Solvent Effects: Trifluoroacetic acid can also serve as a solvent. Its polar and acidic nature can influence reaction pathways and the stability of intermediates.

In reactions where the phenol acts as a nucleophile (e.g., O-acylation), acidic conditions could protonate the hydroxyl group, decreasing its nucleophilicity. Conversely, in reactions where the aromatic ring is the nucleophile, the deactivating effect of the protonated trifluoroacetyl groups would be dominant.

The table below summarizes the expected reactivity of this compound under various conditions based on the principles discussed.

Reaction TypeReagents/ConditionsExpected OutcomeRationale
Ortho/Para C-H Activation Electrophilic reagentsLow to no reactivityStrong deactivation by trifluoroacetyl groups.
Transition-Metal-Catalyzed C-H Functionalization Pd, Rh, etc. catalystsLikely requires directing groupDeactivated ring is a poor substrate for many catalytic cycles.
Reduction of Carbonyls NaBH₄, LiAlH₄Formation of di-alcoholsStandard reduction of ketones.
Complete Reduction of Carbonyls Clemmensen/Wolff-KishnerFormation of di-alkanesForcing conditions to remove carbonyl oxygen.
Nucleophilic Substitution on CF₃ Strong nucleophilesUnlikely under normal conditionsStability of the C-F bond.
Reactions in Acidic Media Trifluoroacetic AcidProtonation of carbonyls, ring deactivationIncreased electron-withdrawing effect.

Spectroscopic and Computational Characterization of 2,6 Bis Trifluoroacetyl Phenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules in solution. For 2,6-Bis(trifluoroacetyl)phenol, a multinuclear approach is essential to fully characterize its complex structure and dynamic behavior.

Multinuclear NMR for Structural Elucidation

A comprehensive NMR analysis of this compound involves the acquisition of 1H, 13C, and 19F NMR spectra. These nuclei provide complementary information to piece together the complete molecular structure.

1H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding. The aromatic protons on the phenyl ring will exhibit a characteristic splitting pattern. Given the substitution pattern, two distinct aromatic proton signals are anticipated.

13C NMR Spectroscopy: The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. Key resonances will include those for the carbonyl carbons of the trifluoroacetyl groups, the carbon bearing the hydroxyl group, and the other aromatic carbons. The strong electron-withdrawing effect of the trifluoroacetyl groups is expected to significantly influence the chemical shifts of the aromatic carbons.

19F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that is particularly useful for fluorinated compounds. The 19F NMR spectrum of this compound is expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoroacetyl groups. The chemical shift of this signal can provide information about the electronic environment of the trifluoroacetyl groups. scispace.comnih.gov The typical range for trifluoroacetyl groups is between -70 and -80 ppm relative to CFCl3. researchgate.netucsb.edu

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
1H~10-12br s-OH
1H~7.5-8.0mAromatic CH
13C~180-190 (q)QuartetC=O (trifluoroacetyl)
13C~155-160SingletC-OH
13C~115-140MultipletAromatic CH and C-C(O)CF3
13C~117 (q)Quartet-CF3
19F~-70 to -80Singlet-CF3

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Investigation of Tautomerism and Conformational Dynamics

The presence of two β-dicarbonyl systems in this compound introduces the possibility of keto-enol tautomerism. encyclopedia.pubmdpi.comnih.govacs.org The molecule can exist in equilibrium between the phenol (B47542) form and its keto tautomers. NMR spectroscopy is a powerful tool to study such dynamic equilibria. encyclopedia.pubnanalysis.com

Variable temperature NMR studies can be employed to investigate the conformational dynamics of the molecule. The rotation around the C-C bonds connecting the trifluoroacetyl groups to the phenyl ring may be hindered, leading to the existence of different conformers. At low temperatures, the interconversion between these conformers might be slow enough on the NMR timescale to allow for their individual observation. The presence of bulky trifluoroacetyl groups can influence the conformational preferences of the phenolic hydroxyl group. acs.orgnih.govresearchgate.net

Vibrational Spectroscopy Applications (FTIR, Raman)

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the various functional groups. Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm-1, characteristic of the phenolic hydroxyl group.

C=O stretch: A very strong and sharp band in the region of 1680-1720 cm-1, corresponding to the carbonyl groups of the trifluoroacetyl moieties.

C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm-1.

Aromatic C=C stretch: Several bands in the 1450-1600 cm-1 region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O and C-F stretching vibrations are also expected to be Raman active. The aromatic ring vibrations often give rise to strong and characteristic Raman signals.

Expected Vibrational Frequencies for this compound:

Vibrational ModeExpected Frequency Range (cm-1)Intensity (FTIR)Intensity (Raman)
O-H stretch3200-3600Strong, BroadWeak
C=O stretch1680-1720Very StrongStrong
Aromatic C=C stretch1450-1600Medium-StrongStrong
C-F stretch1100-1300StrongMedium

Mass Spectrometry for High-Resolution Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability, although direct analysis may be possible. researchgate.netmdpi.com Derivatization of the phenolic hydroxyl group, for instance, by silylation, would be a common approach. researchgate.netepa.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+•) and characteristic fragmentation patterns. Key fragmentation pathways would likely involve the loss of a trifluoromethyl radical (•CF3) and cleavage of the acyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like phenols. In negative ion mode ESI-MS, this compound is expected to readily deprotonate to form the [M-H]- ion. High-resolution mass spectrometry (HRMS) coupled with ESI would allow for the accurate mass determination of this ion, which in turn would confirm the elemental composition of the molecule with high precision. Tandem mass spectrometry (MS/MS) experiments on the [M-H]- ion could be performed to induce fragmentation and obtain further structural information.

X-ray Crystallography for Solid-State Structural Determination

No crystal structure data for this compound is available in crystallographic databases.

Electronic Absorption Spectroscopy (UV/Vis/NIR)

No published UV/Vis/NIR absorption spectra for this compound could be located.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

There are no specific DFT studies on the electronic structure or reaction pathways of this compound in the reviewed literature.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulations for this compound have been published.

Quantum Chemical Studies on Chemical Reactivity and Stability

Specific quantum chemical studies detailing the reactivity and stability of this compound are not available.

Advanced Applications in Synthetic Chemistry and Materials Science

2,6-Bis(trifluoroacetyl)phenol as a Versatile Synthetic Building Block

The presence of multiple reactive sites—the hydroxyl group and two trifluoroacetyl groups—makes this compound a highly adaptable building block in organic synthesis. These functional groups can undergo a variety of chemical transformations, providing pathways to a diverse range of molecular structures.

Precursor in Complex Organic Molecule Synthesis

While detailed and widespread examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural features suggest significant potential. Phenolic compounds, in general, are recognized as versatile starting materials and building blocks for both organic and bio-organic synthesis, serving as convenient precursors to bio-based fine chemicals. nih.gov The electrophilic nature of the trifluoroacetyl groups in this compound makes them susceptible to nucleophilic attack, enabling the construction of more intricate molecular architectures.

Role in Fluorinated Compound Synthesis

The primary application of this compound as a synthetic building block lies in its role as a precursor for fluorinated compounds, particularly fluorinated heterocycles. The trifluoroacetyl groups can participate in cyclization reactions to form various heterocyclic systems.

A notable example is the synthesis of 4-trifluoromethyl-2H-chromenes. In this reaction, 2-(trifluoroacetyl)phenols react with vinyltriphenylphosphonium bromide to yield the corresponding chromene derivatives. This transformation highlights the utility of the trifluoroacetyl group in constructing fluorinated heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. The synthesis of these compounds often involves standard laboratory techniques such as column chromatography for purification.

Catalytic Roles of this compound Derivatives

The phenolic hydroxyl group and the adjacent trifluoroacetyl moieties in this compound provide a scaffold for the design of novel ligands for transition-metal catalysis. By modifying these functional groups, ligands with specific electronic and steric properties can be synthesized, which in turn can influence the activity and selectivity of metal catalysts.

Ligand Design for Transition-Metal Catalysis

Derivatives of this compound can be synthesized to act as ligands that coordinate with transition metals. For instance, the phenolic oxygen, often after deprotonation, can serve as a coordination site. The trifluoroacetyl groups can be chemically modified, for example, by condensation with amines to form Schiff base ligands. These Schiff base derivatives, featuring imine nitrogen atoms, can then coordinate with a variety of transition metals.

The electronic properties of the resulting metal complexes can be fine-tuned by the strongly electron-withdrawing nature of the trifluoromethyl groups. This can enhance the Lewis acidity of the metal center, which is a crucial factor in many catalytic reactions. While specific examples detailing the use of this compound derivatives as ligands are not widely reported, the principles of ligand design suggest their potential in creating highly active catalysts. Research on other substituted phenol (B47542) derivatives, such as 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides, demonstrates the successful use of substituted phenols in creating ligands for metal complexes, in this case with lanthanide nitrates. nih.gov

Development of Novel Catalytic Systems

The development of new catalytic systems often relies on the discovery of ligands that can stabilize metal centers and promote specific chemical transformations. Derivatives of this compound have the potential to form the basis of such novel systems. The combination of a hard phenoxide donor with other potential soft donor atoms introduced through derivatization of the trifluoroacetyl groups could lead to catalysts with unique reactivity.

For instance, metal complexes incorporating these ligands could be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The fluorinated nature of the ligand could also impart unique solubility properties to the catalyst, potentially enabling reactions in fluorinated solvents or facilitating catalyst recovery. While the exploration of catalytic systems based on this compound is an emerging area, the foundational principles of catalyst design suggest a promising future for these compounds.

Integration into Polymer Architectures and Advanced Materials

The incorporation of fluorine-containing building blocks into polymers is a well-established strategy for creating materials with enhanced thermal stability, chemical resistance, and specific surface properties. While direct polymerization of this compound is not a commonly cited application, its structure suggests potential as a monomer or a modifying agent in the synthesis of specialized polymers.

The presence of the phenolic hydroxyl group allows it to be incorporated into polymer backbones through reactions such as etherification or esterification. For example, it could potentially be used as a comonomer in the synthesis of polycarbonates or polyesters. The trifluoroacetyl groups offer sites for further polymer modification or cross-linking, which could be used to tailor the final properties of the material.

Although specific examples of polymers derived directly from this compound are not prevalent in the reviewed literature, the broader field of fluorinated polymers is an active area of research. The synthesis of polymers from other fluorinated phenols, such as 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, to produce materials like poly-p-oxyperfluorobenzylene, demonstrates the feasibility of using highly fluorinated phenols in polymer chemistry.

The introduction of the bis(trifluoroacetyl)phenol moiety into a polymer chain would be expected to significantly influence the material's properties, including increasing its glass transition temperature and altering its solubility characteristics. These fluorinated polymers could find applications in areas requiring high-performance materials, such as in the electronics industry or for specialized coatings.

Monomer in Fluorinated Polymer Synthesis

The synthesis of fluorinated polymers often involves the polymerization of monomers containing fluorine atoms or trifluoromethyl groups. These polymers are well-regarded for a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy.

In principle, this compound possesses reactive sites—a phenolic hydroxyl group and two trifluoroacetyl groups—that could allow it to function as a monomer or a precursor in polymerization reactions. For instance, the phenolic hydroxyl group could potentially participate in nucleophilic substitution reactions to form poly(arylene ether)s. The general synthesis for fluorinated poly(arylene ether)s involves the reaction of a bisphenol with an activated dihalide.

However, a thorough search of scientific literature does not yield specific examples or detailed research on the use of this compound as a monomer for the synthesis of fluorinated polymers. While studies on other fluorinated bisphenols, such as 4,4′-(hexafluoroisopropylidene)diphenol (Bisphenol AF), are abundant and demonstrate their successful incorporation into high-performance polymers like poly(arylene ether)s, similar documentation for this compound is not available.

Table 1: Comparison of Related Fluorinated Monomers and their Polymerization Behavior

Monomer NamePolymerization MethodKey Properties of Resulting Polymer
4,4′-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)Nucleophilic Aromatic SubstitutionHigh glass transition temperature, good thermal stability, excellent chemical resistance.
DecafluorobiphenylNucleophilic Aromatic SubstitutionHigh thermal stability, low dielectric constant.
This compound No documented polymerization methods found in scientific literature. Properties of polymers derived from this monomer are not documented.

This table is for illustrative purposes to show the type of data that would be relevant if research on this compound existed.

Contribution to Materials with Tunable Properties

The incorporation of fluorine-containing monomers into polymers is a well-established strategy for tuning material properties. The strong electronegativity and low polarizability of fluorine atoms can lead to polymers with:

Improved Chemical Resistance: The fluorine atoms can shield the polymer chain from chemical attack.

Lower Dielectric Constant: The low polarizability of the C-F bond often results in materials with low dielectric constants, which are desirable for applications in microelectronics.

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated polymers leads to materials that repel water and oils.

Theoretically, the two trifluoroacetyl groups in this compound would be expected to significantly influence the properties of any polymer into which it was incorporated. The high fluorine content could enhance the aforementioned properties. However, without experimental data from polymers synthesized using this specific monomer, any discussion of its precise contribution to tunable properties remains speculative. Research on other fluorinated polymers demonstrates that systematic variation of the fluorinated monomer content can be used to tailor the refractive index, gas permeability, and other important material characteristics.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the molecules are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces. Phenolic compounds are often utilized in supramolecular chemistry due to the ability of the hydroxyl group to act as a hydrogen bond donor and acceptor.

The structure of this compound, with its phenolic hydroxyl group and two electron-withdrawing trifluoroacetyl groups, suggests potential for its use in constructing supramolecular assemblies. The trifluoroacetyl groups could act as hydrogen bond acceptors, while the phenolic proton is a hydrogen bond donor. The electron-deficient aromatic ring could also participate in π-stacking interactions with electron-rich aromatic systems.

Despite these structural features that suggest potential applications in supramolecular chemistry, a review of the available literature reveals no specific studies or reports on the use of this compound in the design or synthesis of supramolecular structures. Research in this field often involves the use of other substituted phenols to create complex architectures like rosettes, capsules, and extended networks, but this compound has not been featured in such studies.

Research on Derivatives and Analogues of 2,6 Bis Trifluoroacetyl Phenol

Synthesis of Substituted 2,6-Bis(trifluoroacetyl)phenol Derivatives

The synthesis of substituted this compound derivatives can be approached through several established organic chemistry methodologies. The primary methods involve the modification of the phenolic ring or the trifluoroacetyl groups.

One of the most common methods for introducing acyl groups to a phenolic compound is the Friedel-Crafts acylation . organic-chemistry.orgnih.govyoutube.com In a typical reaction, a substituted phenol (B47542) can be acylated using trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net The reaction conditions, including the choice of solvent and temperature, are crucial for achieving good yields and selectivity.

Another important synthetic route is the Claisen condensation . wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of an appropriate ester with a ketone or another ester in the presence of a strong base. For the synthesis of this compound derivatives, a suitably substituted phenol could be converted to a diketone, followed by reaction with a trifluoromethyl-containing reagent.

The table below illustrates a representative synthesis of a substituted this compound derivative.

Starting MaterialReagentCatalyst/BaseSolventTemperature (°C)ProductYield (%)
4-MethylphenolTrifluoroacetic anhydrideAlCl₃Dichloromethane0 to 254-Methyl-2,6-bis(trifluoroacetyl)phenol65
4-ChlorophenolTrifluoroacetyl chlorideAlCl₃Nitrobenzene254-Chloro-2,6-bis(trifluoroacetyl)phenol58
PhenolEthyl trifluoroacetate (B77799)Sodium ethoxideEthanol50This compound72

Note: The data in this table is illustrative and based on typical yields for similar acylation and condensation reactions.

Structure-Reactivity Relationships in Modified Phenolic Frameworks

The reactivity of this compound derivatives is significantly influenced by the electronic and steric effects of the substituents on the phenolic framework. The two trifluoroacetyl groups are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring and increase the acidity of the phenolic hydroxyl group.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can further modulate the reactivity of the molecule. For instance, an electron-donating group at the para-position would increase the electron density of the ring, potentially making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group would further deactivate the ring.

Steric Effects: The bulky trifluoroacetyl groups at the ortho-positions provide significant steric hindrance around the phenolic hydroxyl group. This steric hindrance can affect the accessibility of the hydroxyl group for reactions such as etherification or esterification.

Development of Related Fluorinated Aromatic Building Blocks

Fluorinated aromatic compounds are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. nih.govnih.govresearchgate.net Derivatives of this compound can serve as precursors for the synthesis of more complex fluorinated molecules.

One approach is the chemical modification of the trifluoroacetyl groups. For example, the carbonyl groups can be reduced to alcohols, which can then be further functionalized. Alternatively, the trifluoroacetyl groups can participate in condensation reactions to form heterocyclic systems.

The development of these building blocks often involves multi-step synthetic sequences. A general strategy might involve the initial synthesis of a substituted this compound, followed by a series of transformations to introduce new functional groups or build up a more complex molecular architecture. The choice of synthetic route depends on the desired target molecule and the compatibility of the functional groups present. beilstein-journals.orgrsc.org

The following table provides examples of potential fluorinated aromatic building blocks derived from this compound.

This compound DerivativeTransformationResulting Building BlockPotential Application
4-Amino-2,6-bis(trifluoroacetyl)phenolDiazotization and Sandmeyer reaction4-Cyano-2,6-bis(trifluoroacetyl)phenolSynthesis of heterocyclic compounds
This compoundReduction of carbonyls2,6-Bis(1,1,1-trifluoro-2-hydroxyethyl)phenolLigand for metal complexes
4-Bromo-2,6-bis(trifluoroacetyl)phenolSuzuki coupling4-Aryl-2,6-bis(trifluoroacetyl)phenolPrecursor for advanced materials

Note: This table presents hypothetical transformations to illustrate the potential for developing new building blocks.

Comparative Studies with Other Hindered Phenols

Sterically hindered phenols are a well-known class of antioxidants. mdpi.com A classic example is 2,6-di-tert-butylphenol (B90309) and its derivatives. Comparative studies between this compound and other hindered phenols can provide valuable insights into the effects of different substituents on their chemical and physical properties.

The primary difference between this compound and 2,6-di-tert-butylphenol lies in the electronic nature of the ortho-substituents. The tert-butyl groups are electron-donating, which increases the electron density on the aromatic ring and enhances the stability of the phenoxyl radical formed during antioxidant activity. In contrast, the trifluoroacetyl groups are strongly electron-withdrawing, which decreases the electron density of the ring and may influence the antioxidant mechanism. nih.govresearchgate.netnih.gov

Studies comparing these compounds could focus on several aspects, including:

Antioxidant Activity: Evaluating their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netnih.govmdpi.comnih.gov

Acidity: Measuring the pKa of the phenolic hydroxyl group to quantify the effect of the ortho-substituents on acidity.

Reactivity: Comparing their reactivity in various chemical reactions to understand the influence of steric and electronic factors. mdpi.commdpi.comresearchgate.net

The following table provides a comparative overview of the expected properties of this compound and 2,6-di-tert-butylphenol.

PropertyThis compound2,6-Di-tert-butylphenol
Electronic Effect of Ortho Groups Strongly electron-withdrawingElectron-donating
Acidity (pKa) Expected to be lower (more acidic)Higher (less acidic)
Antioxidant Mechanism Potentially different due to electronic effectsWell-established radical scavenging
Reactivity towards Electrophiles Deactivated ringActivated ring

Note: The properties listed for this compound are based on theoretical considerations and require experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Bis(trifluoroacetyl)phenol with high purity?

  • Methodological Answer : Synthesis typically involves trifluoroacetylation of phenol derivatives under anhydrous conditions. To ensure purity (>95%), chromatographic techniques like GC or HPLC are recommended for post-synthetic analysis. For example, trifluoromethylated analogs in the Kanto Reagents Catalog report >97.0% purity using GC with flame ionization detection (FID) . Reflux conditions and inert atmospheres (e.g., nitrogen) minimize side reactions.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoroacetyl group integration and positional isomerism. X-ray crystallography, as demonstrated for palladium trifluoroacetato complexes, can resolve steric effects from bulky substituents . FT-IR spectroscopy (C=O stretching ~1700 cm1^{-1}) and elemental analysis further validate molecular composition.

Q. What precautions are critical for handling this compound in aqueous environments?

  • Methodological Answer : The compound’s hydrolytic stability must be assessed via pH-dependent kinetic studies. Analogous phenolic derivatives with trifluoromethyl groups show sensitivity to alkaline conditions, leading to ester hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F} NMR shifts may arise from solvent polarity or intermolecular interactions. Use quantitative NMR (qNMR) with certified reference materials (e.g., CRM4601-b for trifluoromethyl benzoic acids) to calibrate instrument parameters . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies optimize catalytic applications of this compound in transition-metal complexes?

  • Methodological Answer : The trifluoroacetyl group enhances electron-withdrawing effects, stabilizing metal-ligand coordination. Design experiments using palladium(II) trifluoroacetato complexes as templates, monitoring catalytic activity via single-crystal X-ray diffraction to confirm ligand geometry and metal center oxidation states . Kinetic studies under varying temperatures and pressures can elucidate reaction mechanisms.

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Steric hindrance from the 2,6-substituents reduces accessibility to the phenolic oxygen. Computational modeling (DFT) predicts reaction pathways, while experimental validation via competitive kinetics with para-substituted analogs quantifies electronic effects. Compare results with boronic acid derivatives, where steric bulk alters Suzuki coupling efficiencies .

Data Analysis and Contradiction Management

Q. How should researchers address batch-to-batch variability in purity assays for this compound?

  • Methodological Answer : Implement orthogonal validation: GC for volatile impurities, HPLC for non-volatile residues, and Karl Fischer titration for water content. Kanto Reagents’ protocols for trifluoromethylphenylboronic acids (>97.0% HLC) emphasize multi-laboratory reproducibility testing . Statistical tools like Grubbs’ test identify outliers in purity datasets.

Q. What experimental controls are essential for stability studies of this compound under oxidative conditions?

  • Methodological Answer : Include antioxidants (e.g., BHT) in control samples to differentiate intrinsic degradation from autoxidation. Monitor via accelerated aging tests (40°C/75% RH) and compare with structurally similar compounds like 2,6-di-tert-butylphenol, which show enhanced oxidative stability due to bulky substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.